3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione
Overview
Description
3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione involves multiple steps. One common method includes the regioselective alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to obtain the desired product . The reaction conditions typically involve the use of solvents such as water, ethanol, or dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogens. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of certain enzymes and signaling molecules involved in inflammation and microbial growth . This inhibition disrupts the normal functioning of these pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid: A compound with similar pyrimidine structure and biological activities.
5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione: Another pyrimidine derivative with comparable chemical properties.
Uniqueness
3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is unique due to its specific combination of functional groups and its potential for diverse pharmacological applications. Its distinct structure allows for targeted interactions with biological molecules, making it a valuable compound for scientific research and drug development.
Properties
IUPAC Name |
3-[(4-hydroxy-5-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-8-12(20)16-15(17-13(8)21)23-10-7-11(19)18(14(10)22)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,16,17,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPMEJFCYIUDDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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